(2R,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane
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Overview
Description
(2R,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. The compound features a bromomethyl group and a dimethoxyphenyl group attached to an oxolane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-glycidol.
Formation of Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-carbon or carbon-heteroatom bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the bromomethyl group to a carboxylic acid.
Reduction: Reduction reactions can be used to modify the oxolane ring or the aromatic moiety, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and reduced aromatic compounds.
Scientific Research Applications
(2R,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The dimethoxyphenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-(Chloromethyl)-4-(3,4-dimethoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2R,4R)-2-(Hydroxymethyl)-4-(3,4-dimethoxyphenyl)oxolane: Contains a hydroxymethyl group instead of a bromomethyl group.
(2R,4R)-2-(Methyl)-4-(3,4-dimethoxyphenyl)oxolane: Features a methyl group instead of a bromomethyl group.
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H17BrO3 |
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Molecular Weight |
301.18 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane |
InChI |
InChI=1S/C13H17BrO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
HBBMCBYLQHLZAM-WDEREUQCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@@H](OC2)CBr)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CBr)OC |
Origin of Product |
United States |
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